(3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate
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Overview
Description
(3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a fluorinated cyclobutyl group attached to a methylbenzene sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-fluorocyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
Oxidation: Oxidative cleavage of the cyclobutyl ring can be achieved using strong oxidizing agents such as potassium permanganate or ozone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or ozone in an organic solvent.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The primary alcohol corresponding to the original sulfonate ester.
Oxidation: Cleaved products such as carboxylic acids or ketones, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: (3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and cyclobutyl derivatives
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate depends on its specific application. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound’s effects may be mediated by its interaction with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited.
Comparison with Similar Compounds
- (3-chlorocyclobutyl)methyl 4-methylbenzene-1-sulfonate
- (3-bromocyclobutyl)methyl 4-methylbenzene-1-sulfonate
- (3-iodocyclobutyl)methyl 4-methylbenzene-1-sulfonate
Comparison: Compared to its halogenated analogs, (3-fluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets. These properties make it a valuable compound for applications where enhanced stability and specific reactivity are desired.
Properties
CAS No. |
2751615-83-3 |
---|---|
Molecular Formula |
C12H15FO3S |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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